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Compound of Interest

Compound Name: 4-Amino-4'-methylbiphenyl

Cat. No.: B074524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Amino-4'-methylbiphenyl, a biphenyl derivative of interest in chemical research and

potentially in drug development. This document outlines the key spectroscopic data (Nuclear

Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the

experimental protocols for their acquisition, and presents a plausible metabolic activation

pathway, offering a foundational resource for its study.

Spectroscopic Data
The structural integrity and purity of 4-Amino-4'-methylbiphenyl can be ascertained through a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Amino-4'-methylbiphenyl (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4-7.2 m 4H
Aromatic Protons

(unsubstituted ring)

~7.15 d 2H

Aromatic Protons

(ortho to methyl

group)

~6.7 d 2H
Aromatic Protons

(ortho to amino group)

~3.7 s (br) 2H -NH₂

2.35 s 3H -CH₃

Note: Predicted values are based on known spectra of 4-methylbiphenyl and 4-aminobiphenyl.

The solvent is typically CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-4'-methylbiphenyl

Chemical Shift (δ) ppm Assignment

~145.8 C-NH₂

~138.1 C-CH₃

~136.7 Quaternary C

~132.5 Quaternary C

~129.5 Aromatic CH

~128.8 Aromatic CH

~126.9 Aromatic CH

~115.5 Aromatic CH

~21.1 -CH₃
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Note: Data sourced from spectral databases.[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for 4-Amino-4'-methylbiphenyl

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp (doublet) N-H Stretch (primary amine)

3100-3000 Medium Aromatic C-H Stretch

2920-2850 Medium Aliphatic C-H Stretch (-CH₃)

1620-1600 Strong N-H Bend (scissoring)

1600, 1495 Medium-Strong Aromatic C=C Stretch

820 Strong
para-disubstituted C-H Bend

(out-of-plane)

Note: Data is characteristic for p,p'-disubstituted biphenyls with an amino group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry (MS) Data for 4-Amino-4'-methylbiphenyl
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m/z Relative Intensity (%) Assignment

183 100 [M]⁺ (Molecular Ion)

182 ~80 [M-H]⁺

168 ~40 [M-CH₃]⁺

167 ~30 [M-NH₂]⁺

91 ~20 [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation pattern obtained from GC-MS analysis.[2]

Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Amino-4'-methylbiphenyl.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Amino-4'-methylbiphenyl in
0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard (0.03% v/v).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 16 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum with a spectral width of approximately 220 ppm.

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

Accumulate several hundred to a few thousand scans, depending on the sample

concentration and instrument sensitivity.

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 4-Amino-4'-methylbiphenyl.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount (a few milligrams) of the solid 4-Amino-4'-
methylbiphenyl directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Amino-4'-
methylbiphenyl.

Methodology:

Sample Preparation: Prepare a dilute solution of 4-Amino-4'-methylbiphenyl
(approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl

acetate.

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25

mm DB-5ms or equivalent).

Gas Chromatography (GC) Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a

rate of 15 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to 4-Amino-4'-methylbiphenyl in the total

ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion

and major fragment ions.

Plausible Metabolic Activation Pathway
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While specific signaling pathways for 4-Amino-4'-methylbiphenyl are not extensively

documented, its structural similarity to known carcinogens like 4-aminobiphenyl suggests a

plausible route of metabolic activation that can lead to genotoxicity. This pathway involves

enzymatic transformations primarily by cytochrome P450 enzymes, leading to the formation of

reactive intermediates capable of forming DNA adducts.[3][4][5]

Phase I Metabolism (Liver) Phase II Metabolism Genotoxicity

4-Amino-4'-methylbiphenyl N-Hydroxy-4-amino-4'-methylbiphenyl

Cytochrome P450
(e.g., CYP1A2) N-Acetoxy-4-amino-4'-methylbiphenyl

N-Acetyltransferase
(NAT) Arylnitrenium Ion

Spontaneous
Heterolysis DNA Adducts

Reaction with DNA
(e.g., at Guanine) Mutation & Potential Carcinogenesis

Click to download full resolution via product page

Caption: Plausible metabolic activation pathway of 4-Amino-4'-methylbiphenyl.

This proposed pathway highlights the potential for 4-Amino-4'-methylbiphenyl to undergo

metabolic activation to a reactive electrophile that can covalently bind to DNA, a critical step in

the initiation of chemical carcinogenesis.[3][5][6] The initial N-hydroxylation is a key activation

step catalyzed by cytochrome P450 enzymes.[4][5] Subsequent esterification, for example, by

N-acetyltransferases, can lead to the formation of an unstable intermediate that generates a

highly reactive arylnitrenium ion, which can then form adducts with DNA.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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